molecular formula C17H18O5 B1504347 Bis[3-(methoxymethoxy)phenyl]methanone CAS No. 938458-74-3

Bis[3-(methoxymethoxy)phenyl]methanone

Cat. No.: B1504347
CAS No.: 938458-74-3
M. Wt: 302.32 g/mol
InChI Key: LEQQQLKZYUCMJN-UHFFFAOYSA-N
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Description

Bis[3-(methoxymethoxy)phenyl]methanone is a chemical compound with the CAS Number: 938458-74-3 . It has a linear formula of C17 H18 O5 .


Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula, C17 H18 O5 . This suggests that the molecule contains 17 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms .

Scientific Research Applications

Blue Thermally Activated Delayed Fluorescent Emitters

Bis[3-(methoxymethoxy)phenyl]methanone derivatives, such as BPBCz, show promise in thermally activated delayed fluorescent (TADF) emitters for blue emission color in display technologies. They demonstrate high efficiency through a small singlet–triplet energy gap, crucial for delayed fluorescence activation, offering high quantum efficiencies in blue TADF devices (Kim, Choi, & Lee, 2016).

Antibacterial and Antifungal Activities

A novel derivative of this compound has been synthesized, displaying notable antibacterial and antifungal properties. This compound's structure was confirmed through various spectroscopic techniques, and its physical properties characterized (Jalbout et al., 2006).

Antioxidant Properties

Another study synthesized derivatives of this compound and evaluated their antioxidant and radical scavenging activities. These compounds were compared to standard synthetic antioxidants, showing effective antioxidant power (Balaydın et al., 2010).

Stability Enhancement in Calcium-Bound Compounds

Research has also been conducted on enhancing the stability of calcium-bound compounds using this compound derivatives. The study focused on the metalation of these compounds and their stability under various conditions, highlighting their potential in material science (Müller et al., 2015).

Electronic and Structural Characterization

The electronic and structural properties of this compound derivatives have been extensively studied. Such research includes DFT calculations, spectral characterisation, and the exploration of their physical properties, contributing to the understanding of these compounds at the molecular level (Enbaraj et al., 2021).

Memory Devices Application

One specific derivative was used to produce hyperbranched polyimide for memory devices. This derivative exhibited superior solubility and excellent thermal stability, demonstrating its potential in the electronics industry (Tan et al., 2017).

Synthesis and Characterization of Complex Metal Ions

Studies have also focused on synthesizing and characterizing complex metal ions with this compound derivatives. These studies provide insights into the thermodynamics of complex formation and potential applications in catalysis and material sciences (Asadi et al., 2011).

Mechanism of Action

The mechanism of action for Bis[3-(methoxymethoxy)phenyl]methanone is not specified in the search results. The mechanism of action would depend on the context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety and hazards associated with Bis[3-(methoxymethoxy)phenyl]methanone are not detailed in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Properties

IUPAC Name

bis[3-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-11-21-15-7-3-5-13(9-15)17(18)14-6-4-8-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQQQLKZYUCMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650779
Record name Bis[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-74-3
Record name Bis[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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